2-Amino-4-nitrophenol
Overview
Description
2-Amino-4-nitrophenol is an organic compound with the molecular formula C6H6N2O3. It is a yellow crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ether and benzene. This compound is known for its strong acidic and oxidative properties. It is used as an intermediate in the production of various dyes, pharmaceuticals, and pesticides .
Mechanism of Action
Target of Action
The primary targets of 2-Amino-4-nitrophenol are certain species of phytopathogenic fungi . The compound has been found to exhibit fungicidal activity, particularly against Rhizoctonia solani and Bipolaris sorokiniana .
Mode of Action
This compound interacts with its targets by disrupting their normal biological processes. The compound and its derivatives, prepared by replacing the hydrogen atom in its amino group by different organic radicals, have been found to inhibit the growth of certain fungi
Pharmacokinetics
One study suggests that this compound is a major circulating metabolite of 2,4-dinitrophenol , indicating that it may be formed in the body through metabolic processes. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of this compound’s action is the inhibition of fungal growth. Specifically, it has been found to increase fungicidal activity against Rhizoctonia solani and Bipolaris sorokiniana when the hydrogen atom in the amino group is replaced by an aldehyde group . When the hydrogen atom is replaced by a ketone group, the compound increases the inhibitory effect on Sclerotinia sclerotiorum and Venturia inaequalis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is reportedly formed by the environmental degradation (reduction) of 2,4-dinitrophenol . .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4-nitrophenol can be synthesized through the partial reduction of 2,4-dinitrophenol. One common method involves the use of hydrazine hydrate as a reducing agent in the presence of a catalyst, such as ferric chloride hexahydrate and activated charcoal . The reaction conditions are mild, and the process is environmentally friendly, yielding high purity products with minimal byproducts .
Industrial Production Methods
In industrial settings, this compound is produced by the reduction of 2,4-dinitrochlorobenzene. This process involves hydrolysis followed by acidification to obtain 2,4-dinitrophenol, which is then reduced using hydrazine hydrate in the presence of a catalyst . This method is preferred due to its high yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinonoid structures under specific conditions.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, hydrazine hydrate, catalytic hydrogenation.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Strong nucleophiles such as amines and thiols.
Major Products
Reduction: 2,4-Diaminophenol.
Oxidation: Quinonoid derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-nitrophenol has several applications in scientific research:
Comparison with Similar Compounds
2-Amino-4-nitrophenol is similar to other nitrophenol compounds such as:
- 2-Amino-3-nitrophenol
- 2-Amino-5-nitrophenol
- 4-Amino-2-nitrophenol
Uniqueness
- This compound : Known for its strong fungicidal properties and use in hair dyes .
- 2-Amino-3-nitrophenol : Used in the synthesis of pharmaceuticals and dyes .
- 2-Amino-5-nitrophenol : Studied for its potential use in organic electronics .
- 4-Amino-2-nitrophenol : Commonly used as a hair colorant and toner .
Each of these compounds has unique properties and applications, making them valuable in different fields of research and industry.
Properties
IUPAC Name |
2-amino-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZVIIYRNMWPSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Record name | 2-AMINO-4-NITROPHENOL | |
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DSSTOX Substance ID |
DTXSID6020062 | |
Record name | 2-Amino-4-nitrophenol | |
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Molecular Weight |
154.12 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
2-amino-4-nitrophenol appears as orange prisms or yellow powder. No odor. (NTP, 1992), Yellow-brown or orange solid; [HSDB] Gold colored powder; [MSDSonline] | |
Record name | 2-AMINO-4-NITROPHENOL | |
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Record name | 2-Amino-4-nitrophenol | |
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Flash Point |
100 °C | |
Record name | 2-Amino-4-nitrophenol | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol, diethyl ether, acetic acid, warm benzene, Soluble in acetone, In water, 925 mg/L at 23 °C | |
Record name | 2-AMINO-4-NITROPHENOL | |
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Vapor Pressure |
0.0000352 [mmHg] | |
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Mechanism of Action |
Two hair dye components, carcinogenic 4-nitro-2-aminophenol and 5-nitro-2-aminophenol, induced Cu(II)-dependent DNA cleavage frequently at thymine and guanine residues in DNA fragments obtained from the c-Ha-ras-1 protooncogene. When the p53 tumor suppressor gene was used, 4-nitro-2-aminophenol caused Cu(II)-dependent piperidine-labile sites at poly G sequences. In the presence of Cu(II), both components increased 8-oxo-7,8-dihydro-2'-deoxyguanosine formation in DNA. The inhibitory effects of catalase and bathocuproine on DNA damage suggest the involvement of H2O2 and Cu(I). It is speculated that nitro-2-aminophenols undergo Cu(II)-mediated autoxidation to generate active oxygen species causing DNA damage which leads to their carcinogenesis. | |
Record name | 2-AMINO-4-NITROPHENOL | |
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Color/Form |
Orange prisms from water, Yellow-brown leaflets containing water of crystallization, Yellow-brown to orange prisms | |
CAS No. |
99-57-0 | |
Record name | 2-AMINO-4-NITROPHENOL | |
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Record name | Phenol, 2-amino-4-nitro- | |
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Record name | 2-AMINO-4-NITROPHENOL | |
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Melting Point |
293 to 297 °F (anhydrous) (NTP, 1992), 80-90 °C /Monohydrate/; 143-145 °C /Anhydrous/ | |
Record name | 2-AMINO-4-NITROPHENOL | |
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Record name | 2-AMINO-4-NITROPHENOL | |
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Retrosynthesis Analysis
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